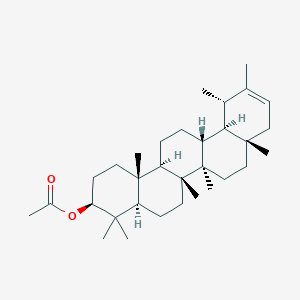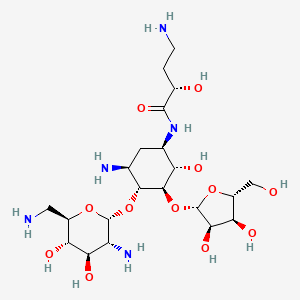
Butirosin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butirosin B is a butirosin that consists of neamine in which is substituted at position 2 by a beta-D-ribofuranosyl and at position 4 by an (S)-2-hydroxy-4-aminobutyryl group. It has a role as an antimicrobial agent. It derives from a neamine. It is a conjugate base of a butirosin B(4+).
A water-soluble aminoglycosidic antibiotic complex isolated from fermentation filtrates of Bacillus circulans. Two components (A and B) have been separated from the complex. Both are active against many gram-positive and some gram-negative bacteria.
Aplicaciones Científicas De Investigación
Biosynthesis and Molecular Biology
Butirosin B, a member of the aminoglycoside antibiotic family, has been extensively studied for its unique biosynthetic pathway. Research reveals that Butirosin is synthesized from ribostamycin/xylostasin, involving enzymes like BtrE and BtrF in specific epimerization reactions at the C‐3′′ position (Takeishi, Kudo, Numakura, & Eguchi, 2015). Another study discusses the biosynthesis of its unique amino acid side chain, (2S)-4-amino-2-hydroxybutyrate (AHBA), through a pathway involving acyl carrier protein-mediated reactions (Li, Llewellyn, Giri, Huang, & Spencer, 2005). Additionally, the incorporation of the AHBA side chain into other antibiotics like amikacin and arbekacin is highlighted for its clinical significance (Llewellyn, Li, & Spencer, 2007).
Genetic and Enzymatic Studies
The identification of the butirosin-biosynthetic gene cluster from Bacillus circulans and the functional analysis of its components provide insights into the genetic underpinnings of butirosin synthesis (Ota, Tamegai, Kudo, Kuriki, Koike-Takeshita, Eguchi, & Kakinuma, 2000). Furthermore, the structural basis of antibiotic resistance mechanisms in relation to butirosin is explored, emphasizing the role of the AHBA group in evading certain resistance enzymes (Fong & Berghuis, 2009).
Antibiotic Resistance and Modification
The crystal structures of enzymes like BtrR, involved in butirosin biosynthesis, have been elucidated, providing insights into the molecular mechanics of antibiotic production and potential resistance mechanisms (Popovic, Tang, Chirgadze, Huang, Blundell, & Spencer, 2006). The biosynthesis of AHBA, a unique and significant component of butirosin, is also a subject of intense study due to its role in combating resistant bacteria (Yukita, Nishida, Eguchi, & Kakinuma, 2003).
Enzymatic Characterization and Applications
Studies on radical SAM dehydrogenases in butirosin biosynthesis open up potential applications in developing novel antibiotics through targeted biosynthesis (Yokoyama, Numakura, Kudo, Ohmori, & Eguchi, 2007). Additionally, the exploration of O-ribosylation in butirosin biosynthesis provides a deeper understanding of antibiotic synthesis pathways (Kudo, Fujii, Kinoshita, & Eguchi, 2007).
Propiedades
Número CAS |
34291-03-7 |
|---|---|
Nombre del producto |
Butirosin B |
Fórmula molecular |
C21H41N5O12 |
Peso molecular |
555.6 g/mol |
Nombre IUPAC |
(2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)/t6-,7+,8-,9+,10+,11+,12-,13+,14+,15+,16+,17+,18+,20+,21-/m0/s1 |
Clave InChI |
XEQLFNPSYWZPOW-HBYCGHPUSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |
SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
SMILES canónico |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Sinónimos |
Anhydrous Butirosin Sulfate Butirosin Butirosin A Butirosin B Butirosin Sulfate Butirosin Sulfate, Anhydrous Butirosin Sulphate Butirosins Sulfate, Anhydrous Butirosin Sulfate, Butirosin Sulphate, Butirosin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



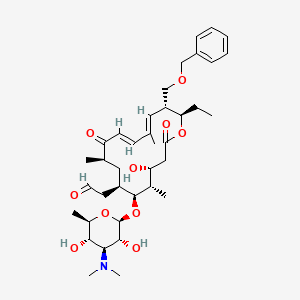

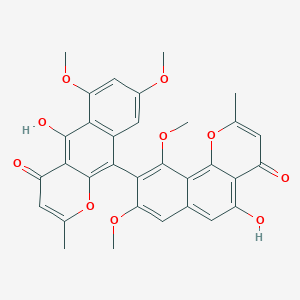
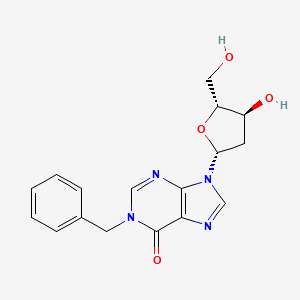
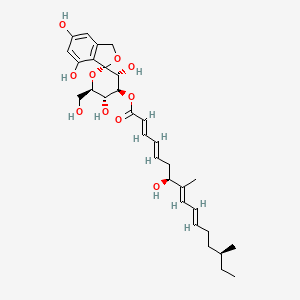
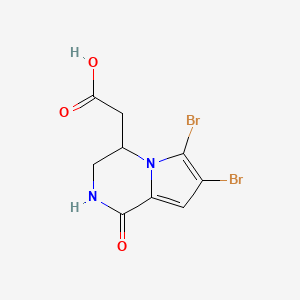
![(2S)-2-[[(2S)-2-[[(7R,8S,11S,14S)-14-amino-11-[(2R)-3-amino-2-hydroxypropyl]-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1254614.png)
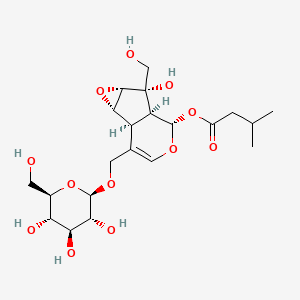
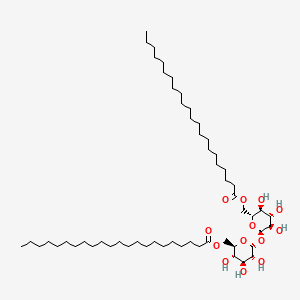
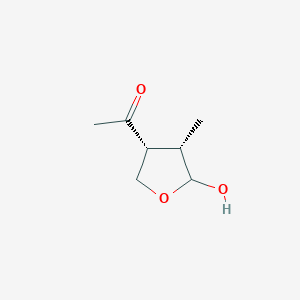

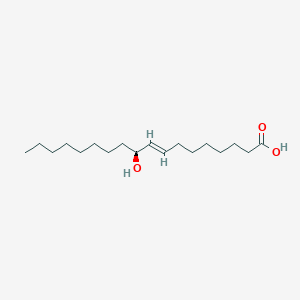
![(3S,8R,9S,10R,13R,14S,17R)-10,13,14-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1254623.png)
